Welcome to the BenchChem Online Store!
molecular formula C7H12N2O4S B8787026 1-Methyl-1-phenylhydrazine sulfate

1-Methyl-1-phenylhydrazine sulfate

Cat. No. B8787026
M. Wt: 220.25 g/mol
InChI Key: NTMUFLHKQMIRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05196534

Procedure details

A mixture of 3-piperidinecarboxylic acid, 2,4-dioxo-, methyl ester (10.0 g) in industrial methylated spirits and water (1:1) (50 ml) and 5M aqueous hydrochloric acid (0.4 ml) was heated at 50°-55° for 30 min, and then heated at reflux for 1.5 h. The resulting mixture was cooled to room temperature and treated with 1-methyl-1-phenylhydrazine sulphate (2:1) (9.9 g) and 5M aqueous sodium hydroxide (11.6 ml). Water (5.5 ml) was added, and more water (33 ml) was added slowly over 45 min. The resultant solid was filtered off, washed with water (3×8 ml) and dried in vacuo at 43° to give the title compound (10.7 g), m.p. 180°-181°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirits
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH:3](C(O)=O)[CH2:2]1.S(O)(O)(=O)=O.[CH3:15][N:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[NH2:17].[OH-:24].[Na+]>O.Cl>[CH3:15][N:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[NH:17][C:4]1[CH2:3][CH2:2][NH:1][C:6](=[O:24])[CH:5]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC(CCC1)C(=O)O
Name
methyl ester
Quantity
10 g
Type
reactant
Smiles
Name
industrial methylated spirits
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
0.4 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
9.9 g
Type
reactant
Smiles
S(=O)(=O)(O)O.CN(N)C1=CC=CC=C1
Name
Quantity
11.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
33 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
5.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 50°-55° for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The resultant solid was filtered off
WASH
Type
WASH
Details
washed with water (3×8 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 43°

Outcomes

Product
Name
Type
product
Smiles
CN(NC1=CC(NCC1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.